![molecular formula C13H8FNO2 B6375826 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 1262003-17-7](/img/structure/B6375826.png)
2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol
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Overview
Description
2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxyl group (-OH) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol can be achieved through several methods, including:
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Suzuki-Miyaura Coupling Reaction: : This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
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Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
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Substitution: : The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
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Biology: : The compound can be used in the study of enzyme interactions and as a probe in biochemical assays .
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Industry: : Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyl and fluoro groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol: Similar structure but with different positions of the functional groups.
3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol: Another isomer with a different arrangement of the cyano, fluoro, and hydroxyl groups.
Uniqueness
2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in scientific research .
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYAJGEBRLVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684700 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-17-7 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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